Cas no 81397-67-3 (2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-)
![2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl- structure](https://www.kuujia.com/scimg/cas/81397-67-3x300.png)
81397-67-3 structure
Product Name:2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-
CAS No:81397-67-3
Molecular Formula:C17H24O4
Molecular Weight:292.370065689087
CID:723177
PubChem ID:6537490
2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl- Properties
Names and Identifiers
-
- 2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-
- ACETOXYVALERENIC ACID
- ACETOXYVALERENIC ACID(P) PrintBack
- Acetoxyvalerensre
- acetylvalerenolic acid
- 3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid (ACI)
- DTXSID60861038
- 81397-67-3
- NS00038119
- 3-[1-(Acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- CHEBI:172142
- (E)-3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid
- 2-Propenoic acid, 3-(1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl)-2-methyl-
- (2E)-3-[1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- Acetoxyvalerenic acid - Valeriana officinalis (common valerian)
- ACon1_000243
- NCGC00091920-03
- DTXSID3033145
- (2E)-3-[(1R,4S,7R,7aR)-1-acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylacrylic acid
- Acetoxyvalerenic acid, analytical standard
- NCGC00091920-01
- BRD-K09314214-001-01-1
- HY-N9414
- Acetoxy valerenic acid
- MEGxp0_001456
- (E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- CHEMBL1401208
- NCGC00091920-02
- FS-6842
- AKOS040763671
- 84638-55-1
- 2-Propenoic acid,3-[(1R,4S,7R,7aR)-1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E)-
- CS-0160186
- TS-10164
- Acetoxyvalerenate
- (2E)-3-(1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid
-
- InChIKey: VBBXZFLAYWAXSK-UHFFFAOYSA-N
- Inchi: 1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)
- SMILES: O=C(C(C)=CC1CCC(C)C2C1=C(CC2OC(C)=O)C)O
Computed Properties
- Exact Mass: 292.16700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 4
- Monoisotopic Mass: 292.16745924g/mol
- Heavy Atom Count: 21
- Complexity: 515
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.7
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- LogP: 3.33150
- PSA: 63.60000
- Refractive Index: 1.527
- Boiling Point: 427 °C at 760 mmHg
- Flash Point: 150.3 °C
- Density: 1.13
2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl- Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH49910-1mg |
ACETOXYVALERENIC ACID |
81397-67-3 | 98.22% | 1mg |
$141.00 | ||
Ambeed | A264110-1mg |
Acetoxyvalerenicacid |
81397-67-3 | 98% | 1mg |
$159.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6773-1 mg |
Acetoxyvalerensre |
81397-67-3 | 98.22% | 1mg |
¥1300.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281506-25 mg |
Acetoxy valerenic acid, |
81397-67-3 | 25mg |
¥6,603.00 | 2023-07-11 |
2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl- Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:81397-67-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl- Related Literature
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(CAS:81397-67-3)2-Propenoic acid,3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-

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